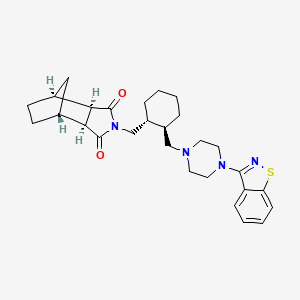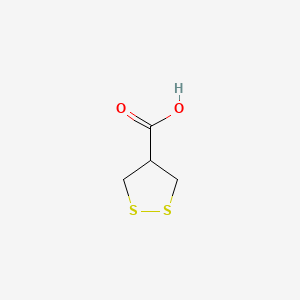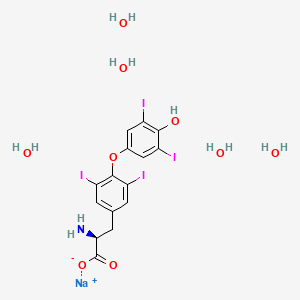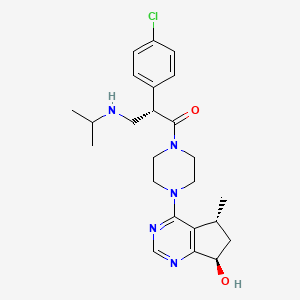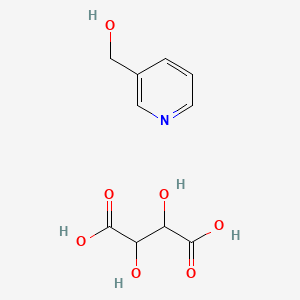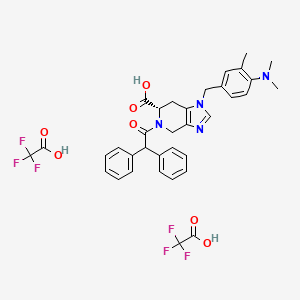
PD 123319 ditrifluoroacetate
Vue d'ensemble
Description
PD 123319 ditrifluoroacetate is a potent, selective, non-peptide angiotensin AT2 receptor antagonist . It has a molecular weight of 736.7 Da and a molecular formula of C35H34F6N4O7 . It is known to reduce angiotensin II-induced oxidative stress .
Molecular Structure Analysis
The molecular structure of PD 123319 ditrifluoroacetate is represented by the formula C35H34F6N4O7 . It has a molecular weight of 736.7 Da .Chemical Reactions Analysis
PD 123319 ditrifluoroacetate is shown to discriminate between two subclasses of AII receptors in many different tissues . It specifically labels two classes of binding sites for AII in a membrane preparation of bovine adrenal glomerulosa cells .Physical And Chemical Properties Analysis
PD 123319 ditrifluoroacetate is a solid substance with a molecular weight of 736.67 . It is soluble in water up to 100 mM .Applications De Recherche Scientifique
PD 123319 Ditrifluoroacetate in Pharmacology
PD 123319 ditrifluoroacetate has been identified as a potent blocker of angiotensin II binding to uterine homogenates, suggesting its relevance in studies related to angiotensin receptors. This nonpeptide antagonist shows differential effects on angiotensin II binding across various tissues, indicating distinct subclasses of angiotensin II binding sites. While PD 123319 blocks binding to uterine homogenates, it does not affect adrenal or liver homogenates, even at high concentrations. This finding hints at the existence of two subclasses of angiotensin II binding sites, with PD 123319 sensitive to one of them. Further, this compound does not impact angiotensin II-stimulated inositol phosphate accumulation or vasoconstriction, distinguishing it from other nonpeptide antagonists like Dup 753 and Exp 6803 (D. T. Dudley et al., 1990).
PD 123319 in Neurological Studies
In neurological research, PD 123319 has been used to investigate the role of angiotensin AT-2 receptors in various physiological processes. For example, intracerebroventricular administration of PD 123319 in rats inhibited drinking induced by hypertonic NaCl, carbachol, isoproterenol, hypovolemia, and water deprivation. This suggests a significant role for AT-2 receptors in regulating thirst and water intake. Interestingly, PD 123319 did not influence food intake, implying a specific action mechanism. This research contributes to the understanding of thirst regulation and the potential role of AT-2 receptors in neurological pathways (N. Rowland & M. Fregly, 1993).
PD 123319 in Cardiovascular Research
In cardiovascular studies, PD 123319 has been shown to regulate cerebral blood flow in rats. It specifically interferes with autoregulatory mechanisms of cerebral blood flow during increased blood pressure conditions, mediated by AT2 receptors. This finding underscores the physiological relevance of AT2 receptors in cerebrovascular regulation and provides insights that could inform the treatment of various cerebrovascular disorders (C. Strömberg, L. Näveri, & J. Saavedra, 1992).
Role in Renal Function
Research has also explored the impact of PD 123319 on renal function, specifically concerning pressure-natriuresis. The blocking of AT2 receptors by PD 123319 in rats led to increased diuresis and natriuresis. These effects persisted even after AT1 receptor blockade, implying a distinct functional role for AT2 receptors in renal physiology and blood pressure regulation. This discovery is crucial for understanding renal hemodynamics and the potential therapeutic implications of targeting AT2 receptors (M. Lo et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34F6N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PD 123319 ditrifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



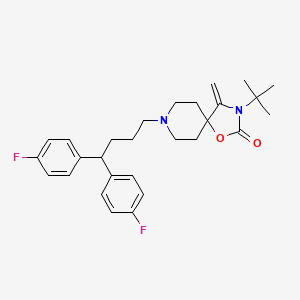
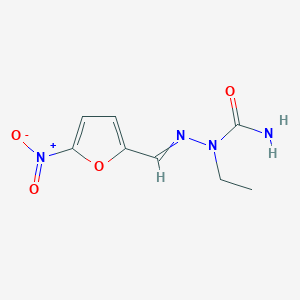
![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)
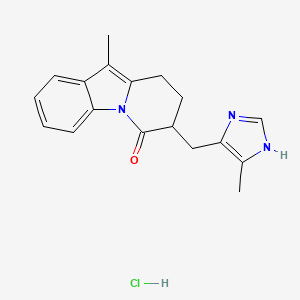
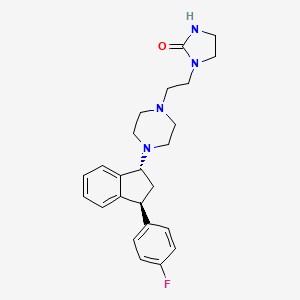
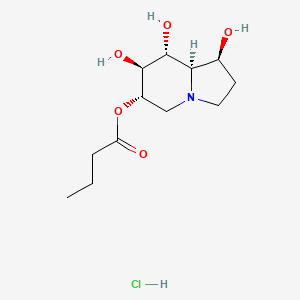
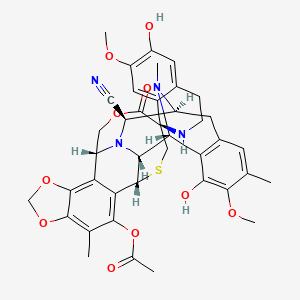
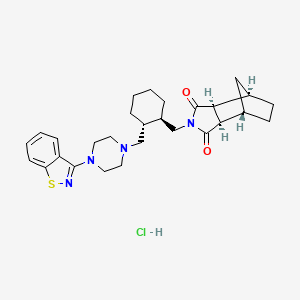
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
